4-Hydroxy Phenylbutazone-d9 is a deuterated analog of 4-Hydroxy Phenylbutazone, which is itself a derivative of Phenylbutazone, a nonsteroidal anti-inflammatory drug. This compound has the molecular formula and a molecular weight of approximately 333.43 g/mol. The primary applications of 4-Hydroxy Phenylbutazone-d9 are in research settings, particularly in proteomics and pharmaceutical studies, where it serves as a reference standard for various analyses .
4-Hydroxy Phenylbutazone-d9 is classified under the category of nonsteroidal anti-inflammatory drugs (NSAIDs). It is utilized primarily in scientific research rather than clinical applications due to its isotopic labeling with deuterium, which enhances its utility in tracking and analyzing biochemical processes .
The synthesis of 4-Hydroxy Phenylbutazone-d9 involves the incorporation of deuterium atoms into the 4-Hydroxy Phenylbutazone molecule. This can be accomplished through several methods:
The synthetic routes are typically conducted under controlled conditions to ensure high purity and isotopic integrity. Industrial production may involve larger scale reactions with stringent quality control measures to confirm that the final product meets research standards.
The molecular structure of 4-Hydroxy Phenylbutazone-d9 features a pyrazolidine ring system with hydroxyl and phenyl substituents. The presence of nine deuterium atoms is significant for analytical applications.
4-Hydroxy Phenylbutazone-d9 can undergo several chemical reactions:
The mechanism of action for 4-Hydroxy Phenylbutazone-d9 is akin to that of its parent compound, Phenylbutazone. It primarily functions by:
4-Hydroxy Phenylbutazone-d9 has several scientific applications:
The deuterated analog 4-Hydroxy Phenylbutazone-d9 has the molecular formula C19H11D9N2O3 and a molecular weight of 333.43 g/mol [2] [4] [9]. This isotopic variant incorporates nine deuterium atoms (D9) in place of protium (hydrogen-1) atoms, resulting in a mass increase of approximately 9 atomic mass units compared to its non-deuterated counterpart (C19H20N2O3, MW 324.37 g/mol) [5] [7]. The compound is supplied as a neat solid (high-purity chemical substance) and requires storage at -20°C to maintain stability [2] [3]. Its primary role is as an internal standard in mass spectrometry for quantifying non-deuterated analytes in pharmacokinetic or metabolic studies, leveraging its near-identical chemical properties with a distinct mass signature [4] [9].
Deuterium labeling in 4-Hydroxy Phenylbutazone-d9 occurs exclusively within the butyl side chain, where all nine hydrogen atoms are replaced by deuterium (‑CD2CD2CD3) [3] [4] [9]. This site-specific deuteration is confirmed by its SMILES notation: [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1(O)C(=O)N(N(C1=O)c2ccccc2)c3ccccc3
[3]. The aromatic rings and hydroxyl functional group remain unlabeled, ensuring minimal perturbation of electronic properties while providing a mass difference critical for analytical discrimination. This positional specificity is essential for tracing metabolic pathways, as the deuterated side chain resists metabolic oxidation, allowing researchers to distinguish the parent compound from metabolites during mass spectrometric analysis [4] [9].
Table 1: Deuterium Distribution in 4-Hydroxy Phenylbutazone-d9
Structural Region | Hydrogen Atoms | Deuterium Substitution |
---|---|---|
Butyl Side Chain | 9H | Fully replaced (D9) |
Aromatic Rings | 11H | No replacement |
Hydroxyl Group | 1H | No replacement |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuteration induces characteristic shifts in NMR spectra. In 1H-NMR, signals from the butyl chain (typically 0.8–2.5 ppm for ‑CH2CH2CH3) disappear, confirming complete deuteration [2] [4]. Conversely, 13C-NMR reveals upfield shifts (~0.3 ppm) for carbons directly bonded to deuterium due to reduced spin-spin coupling [4]. The aromatic region (6.5–8.0 ppm) remains unchanged, validating that structural modifications are confined to the aliphatic moiety.
Mass Spectrometry (MS)
The MS profile of 4-Hydroxy Phenylbutazone-d9 exhibits a pseudomolecular ion [M+H]+ at m/z 334, 9 units higher than non-deuterated 4-Hydroxy Phenylbutazone ([M+H]+ at m/z 325) [4] [9]. Fragmentation patterns show deuterium-retaining ions (e.g., m/z 160 and 119), confirming label stability during ionization. This shift enables unambiguous differentiation in LC-MS/MS assays without chromatographic separation.
Infrared (IR) Spectroscopy
IR spectra display nearly identical absorption bands for functional groups (O-H stretch: 3200 cm−1; C=O: 1705 cm−1; aromatic C=C: 1500 cm−1), as deuterium minimally affects vibrational modes of non-labeled bonds [4]. However, C-D stretches appear as weak peaks at ~2100–2200 cm−1, a region typically silent in the non-deuterated analog [2].
Table 2: Key Spectroscopic Differences Between 4-Hydroxy Phenylbutazone and 4-Hydroxy Phenylbutazone-d9
Technique | Non-Deuterated Compound | Deuterated Compound | Analytical Significance |
---|---|---|---|
MS ([M+H]+) | m/z 325 | m/z 334 | Mass gap enables co-detection |
1H-NMR | Butyl chain signals: 0.8–2.5 ppm | Absent butyl signals | Confirms deuteration site |
IR | No peaks 2100–2200 cm−1 | C-D stretches: 2100–2200 cm−1 | Verifies C-D bond integrity |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3